molecular formula C28H21BrN2O2 B11703228 4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11703228
M. Wt: 497.4 g/mol
InChI Key: WSAGRCOUHQLBQN-UHFFFAOYSA-N
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Description

4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a biphenyl group, a bromine atom, and a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps, including the formation of the biphenyl group, the introduction of the bromine atom, and the construction of the benzodiazepine core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to a calming effect, making it potentially useful in the treatment of anxiety and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to its combination of a biphenyl group, a bromine atom, and a benzodiazepine core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds in the same class .

Properties

Molecular Formula

C28H21BrN2O2

Molecular Weight

497.4 g/mol

IUPAC Name

7-bromo-5-phenyl-4-(4-phenylbenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C28H21BrN2O2/c29-23-15-16-25-24(17-23)27(21-9-5-2-6-10-21)31(18-26(32)30-25)28(33)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-17,27H,18H2,(H,30,32)

InChI Key

WSAGRCOUHQLBQN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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